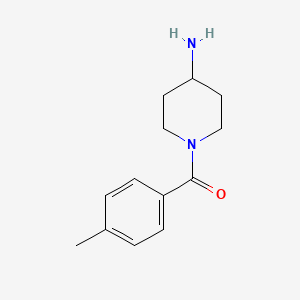

1-(4-Methylbenzoyl)-4-piperidinamine

描述

Structure

3D Structure

属性

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)13(16)15-8-6-12(14)7-9-15/h2-5,12H,6-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWKONJBHSZRBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926259-94-1 | |

| Record name | 1-(4-methylbenzoyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Derivatization of 1 4 Methylbenzoyl 4 Piperidinamine

Established Synthetic Pathways for 1-(4-Methylbenzoyl)-4-piperidinamine (B2989672)

The construction of this compound is most commonly achieved through the formation of an amide bond between the piperidine (B6355638) nitrogen and a suitable acyl donor.

Condensation Reactions for N-Acylation of Piperidinamines

The N-acylation of a piperidinamine precursor is a fundamental step in the synthesis of the target compound. This transformation falls under the broad category of condensation reactions, where two molecules join with the elimination of a small molecule, such as water or hydrogen chloride. The reaction involves the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbonyl carbon of an activated carboxylic acid derivative. The efficiency of this reaction is highly dependent on the nature of the acylating agent and the reaction conditions employed.

Amidation Approaches Utilizing 4-Methylbenzoyl Chloride and 4-Aminopiperidine (B84694)

A highly effective and widely used method for the synthesis of this compound is the acylation of 4-aminopiperidine with 4-methylbenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction. wikipedia.org These conditions typically involve a two-phase solvent system (e.g., an organic solvent like dichloromethane (B109758) and water) with a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion. wikipedia.orgorganic-chemistry.org

The mechanism begins with the nucleophilic attack of the more reactive primary amine at the 4-position of the piperidine ring on the carbonyl carbon of 4-methylbenzoyl chloride. chemistnotes.com This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond. An added base, such as sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or pyridine (B92270), is crucial to scavenge the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. organic-chemistry.orgchemistnotes.com While the piperidine ring also contains a secondary amine (N1), the primary amine at the C4 position is significantly more nucleophilic and sterically accessible, leading to selective acylation at this position if the N1 position is unprotected. However, to ensure regioselectivity and avoid side products, the synthesis is often performed on a precursor where the C4-amino group is protected, and the acylation occurs at the N1 position.

| Reagents | Base | Solvent | Temperature | Notes | Citation(s) |

| Amine, Acyl Chloride | Aq. NaOH | Dichloromethane/Water | Room Temp. | Classic biphasic conditions. | organic-chemistry.org, wikipedia.org |

| Amine, Acyl Chloride | Pyridine | Dichloromethane | 0 °C to Room Temp. | Homogeneous conditions, pyridine acts as base and catalyst. | iitk.ac.in |

| Amine, Acyl Chloride | Triethylamine (NEt3) | Dichloromethane (DCM) | Room Temp. | Common organic base for anhydrous conditions. | nih.gov |

Enantioselective Synthesis Strategies and Chiral Resolution of Related Piperidinamines

The development of stereocenters within the piperidine scaffold is of paramount importance for creating selective therapeutic agents. While this compound itself is achiral, many of its derivatives possess chiral centers, particularly when substituted at the 3-position. Therefore, methods for the enantioselective synthesis of related chiral piperidinamines are highly relevant.

Strategies often focus on creating chiral precursors that can be elaborated into the final products. Key approaches include:

Asymmetric Hydrogenation: Rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or other unsaturated precursors can establish stereocenters with high enantioselectivity. rsc.org This method allows for the controlled reduction of a flat, achiral ring into a chiral, saturated piperidine core.

Use of Chiral Pool Precursors: Synthesis can begin with naturally occurring chiral molecules, such as amino acids or sugars (e.g., 2-deoxy-D-ribose), where the stereochemistry is already defined. rsc.org These are then converted through a series of reactions into the desired chiral piperidine building block.

Chiral Resolution: A racemic mixture of a key piperidine intermediate can be separated into its constituent enantiomers. This can be achieved through classical resolution, involving the formation of diastereomeric salts with a chiral resolving agent, or through biocatalytic methods that selectively transform one enantiomer. rsc.org

Asymmetric Cyclization: Copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes has been developed to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivity, creating two adjacent chiral centers in one step. researchgate.net

These methods provide access to enantiomerically enriched piperidinamine cores, which are crucial for investigating the stereochemical requirements of biological targets. researchgate.net

Advanced Derivatization Strategies for Structural Modification

To explore the chemical space around the this compound scaffold, derivatization at its reactive sites is a key strategy. The primary sites for modification are the piperidine nitrogen (N1) and the amino group at the 4-position (C4-amine).

Functionalization at the Piperidine Nitrogen (N1) for Diverse Analogs

Direct functionalization of the nitrogen atom in the final this compound product is synthetically challenging. The nitrogen atom is part of an amide linkage, making it significantly less nucleophilic than a typical secondary amine due to the delocalization of its lone pair into the adjacent carbonyl group.

Therefore, to create analogs with diverse substituents at the N1 position, a modified synthetic approach is typically employed. This involves using a precursor such as 4-amino-1-Boc-piperidine, where the C4-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The N1 position is then functionalized, for example, via reductive amination or N-alkylation with various alkyl halides. researchgate.netprinceton.edu Following the introduction of the desired group at N1, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), and the newly freed C4-amine is acylated with 4-methylbenzoyl chloride to yield the final N1-substituted analog. An alternative one-pot method involves the activation of halogenated amides to construct the N-substituted piperidine ring directly. nih.gov

Modifications on the 4-Position of the Piperidine Ring (C4-amine)

The primary amine at the C4-position of the piperidine ring is a versatile handle for introducing a wide array of functional groups, leading to extensive libraries of analogs for SAR studies. nih.govrsc.org These modifications are typically performed on a precursor where the N1 nitrogen is protected, such as tert-butyl 4-aminopiperidine-1-carboxylate. The exposed primary amine at C4 can undergo several transformations:

Reductive Amination: Reaction with various aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) yields secondary or tertiary amines at the C4 position. nih.govgoogle.com

Alkylation: Direct alkylation with alkyl halides can introduce single or multiple alkyl groups onto the C4-nitrogen. nih.gov

Acylation/Sulfonylation: The C4-amine can be acylated with different acyl chlorides or sulfonylated with sulfonyl chlorides to form a diverse set of amides and sulfonamides, respectively. nih.gov

Curtius Rearrangement: A more fundamental approach to building substituted 4-aminopiperidines involves starting with an isonipecotate derivative. Alkylation at the 4-position followed by conversion of the ester to an acyl azide (B81097) and subsequent Curtius rearrangement provides a versatile route to C4-alkylated-4-aminopiperidine building blocks. nih.gov

Once the desired modification at the C4 position is complete, the N1-protecting group (e.g., Boc) is removed, and the piperidine nitrogen is acylated with 4-methylbenzoyl chloride to afford the final target compounds.

| Position | Reaction Type | Reagents | Precursor | Purpose | Citation(s) |

| C4-Amine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | 4-Amino-1-Boc-piperidine | Introduce diverse alkyl/aryl groups. | nih.gov, google.com |

| C4-Amine | Alkylation | Alkyl Halide, Base | 4-Amino-1-Boc-piperidine | Introduce simple alkyl groups. | nih.gov |

| C4-Amine | Acylation | Acyl Chloride, Base | 4-Amino-1-Boc-piperidine | Generate C4-amide analogs. | nih.gov |

| N1-Amine | N-Alkylation | Alkyl Halide, Base | 4-(Protected-amino)piperidine | Generate N1-alkyl analogs. | researchgate.net |

| N1-Amine | Reductive Amination | Aldehyde/Ketone, Reducing Agent | 4-(Protected-amino)piperidine | Generate N1-substituted analogs. | nih.gov |

Substituent Variations on the 4-Methylbenzoyl Moiety

The 4-methylbenzoyl group of this compound serves as a crucial structural component that can be systematically modified to explore structure-activity relationships (SAR) and optimize pharmacological profiles. Variations of substituents on this aromatic ring can influence key properties such as potency, selectivity, and pharmacokinetic parameters. Research into related 1-aroyl-4-substituted piperidines and piperazines has demonstrated the feasibility and utility of such modifications. nih.govmdpi.com

A common strategy involves the introduction of a range of electronically diverse substituents at the para-position of the benzoyl ring, currently occupied by a methyl group. These can include electron-donating groups (e.g., methoxy (B1213986), ethoxy) and electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl). The synthesis of these analogs typically involves the acylation of a 4-aminopiperidine precursor with the corresponding substituted benzoyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. mdpi.com

In a study on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, a variety of substituents were successfully incorporated onto the benzoyl moiety. mdpi.com While the core scaffold differs, the synthetic principles and the nature of the explored substituents are directly applicable to the this compound framework. The findings from such studies often reveal that even minor changes to the substituent on the benzoyl ring can lead to significant differences in biological activity. For instance, the transition from a methyl to a methoxy or a chloro group can alter the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets. nih.gov

The table below illustrates potential variations on the 4-methylbenzoyl moiety, based on established synthetic routes for related compounds.

| Substituent at 4-position | Resulting Compound Name | Potential Synthetic Precursor (Acid Chloride) | Reference for Synthetic Method |

| H | 1-Benzoyl-4-piperidinamine | Benzoyl chloride | mdpi.com |

| Methoxy (CH₃O) | 1-(4-Methoxybenzoyl)-4-piperidinamine | 4-Methoxybenzoyl chloride | nih.gov |

| Chloro (Cl) | 1-(4-Chlorobenzoyl)-4-piperidinamine | 4-Chlorobenzoyl chloride | mdpi.com |

| Fluoro (F) | 1-(4-Fluorobenzoyl)-4-piperidinamine | 4-Fluorobenzoyl chloride | mdpi.com |

| Trifluoromethyl (CF₃) | 1-(4-(Trifluoromethyl)benzoyl)-4-piperidinamine | 4-(Trifluoromethyl)benzoyl chloride | mdpi.com |

| Nitro (NO₂) | 1-(4-Nitrobenzoyl)-4-piperidinamine | 4-Nitrobenzoyl chloride | mdpi.com |

These modifications allow for a systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties for specific therapeutic applications.

Design of Hybrid Molecules Incorporating this compound Scaffold

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with a potentially enhanced or synergistic biological profile, is a powerful strategy in drug discovery. nih.gov The this compound scaffold is a versatile building block for the design of such hybrid molecules, offering multiple points for derivatization. The primary amine at the 4-position of the piperidine ring is a particularly attractive site for conjugation with other bioactive moieties.

A notable example of this approach can be seen in the design of hybrid structures where a 4-aminopiperidine core is linked to other complex heterocyclic systems. For instance, researchers have successfully synthesized hybrid molecules by coupling a 4-aminopiperidine derivative with a 3,4-dihydroquinazoline-2-uracil system. nih.gov This strategy aimed to combine the pharmacophoric elements of both fragments to create novel agents with a specific biological activity. The synthesis of these hybrids typically involves a multi-step sequence, where the 4-aminopiperidine unit is introduced in the final steps via nucleophilic substitution. nih.gov

Adapting this strategy to the this compound scaffold would involve using its primary amino group as a nucleophile to react with an electrophilic center on another pharmacophore. This could be an activated carboxylic acid, an alkyl halide, or another reactive group on a molecule with a complementary biological activity. For example, linking the this compound scaffold to a pharmacophore known to inhibit a particular enzyme or receptor could result in a hybrid molecule with a dual mode of action.

The table below outlines a conceptual framework for the design of hybrid molecules based on the this compound scaffold, drawing inspiration from published research on related 4-aminopiperidine hybrids. nih.gov

| Pharmacophore to be Hybridized | Linkage Type | Resulting Hybrid Molecule Class | Rationale for Hybridization | Reference for Hybridization Strategy |

| Dihydroquinazoline-uracil | Amine linkage to a methyl-halide derivative | 1-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl)-N-(1-(4-methylbenzoyl)piperidin-4-yl)pyrimidine derivatives | Combining potential DPP4 inhibitory activity with the physicochemical properties of the piperidine scaffold. | nih.gov |

| Benzotriazole | Propyl linker to the piperidine nitrogen | 1-(4-Methylbenzoyl)-4-(3-(benzotriazol-1-yl)propylamino)piperidine | Exploring antidepressant-like profiles by combining seratonergic/adrenergic pharmacophores. | researchgate.net |

| Cinnamic Acid | Amide bond formation | N-(1-(4-Methylbenzoyl)piperidin-4-yl)cinnamamide derivatives | Investigating tyrosinase inhibitors by linking with known pharmacophoric acids. | nih.gov |

The design and synthesis of such hybrid molecules represent a promising avenue for the development of novel therapeutic agents, leveraging the structural and functional attributes of the this compound core.

Advanced Spectroscopic and Structural Elucidation of 1 4 Methylbenzoyl 4 Piperidinamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(4-Methylbenzoyl)-4-piperidinamine (B2989672), NMR provides critical information about the electronic environment of each proton and carbon atom, revealing insights into the molecule's dynamic conformation, such as the orientation of the 4-methylbenzoyl group relative to the piperidine (B6355638) ring.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the protons and carbons of the p-toluoyl group and the piperidine ring. Due to the amide bond, rotation around the C(O)-N bond is restricted, leading to potential magnetic non-equivalence for the piperidine ring protons, which can result in broadened signals at room temperature.

¹H NMR Spectroscopy: The proton spectrum is expected to exhibit signals for the aromatic protons of the 4-methylbenzoyl group, the methyl protons, and the protons on the piperidine ring. The aromatic protons typically appear as two doublets in the range of δ 7.1-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl group protons on the benzoyl ring would present as a sharp singlet around δ 2.4 ppm. The piperidine ring protons would appear at higher field. The proton at C4 (methine) would be a multiplet, while the axial and equatorial protons at C2, C3, C5, and C6 would show complex splitting patterns due to geminal and vicinal coupling, appearing in the δ 1.4-4.5 ppm range. The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon spectrum provides direct information about the carbon skeleton. bhu.ac.inudel.eduoregonstate.educompoundchem.com The carbonyl carbon of the amide is the most deshielded, appearing around δ 170 ppm. The aromatic carbons would have signals in the δ 125-145 ppm region, with the quaternary carbons showing lower intensity. The methyl carbon of the toluoyl group would be found at approximately δ 21 ppm. The piperidine carbons would resonate between δ 30-55 ppm. The chemical shift of the C2/C6 and C3/C5 carbons can be influenced by the amide rotamer equilibrium.

Predicted NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~170.5 |

| Aromatic C-1' (Quaternary) | - | ~132.8 |

| Aromatic C-2'/C-6' | ~7.35 (d) | ~129.5 |

| Aromatic C-3'/C-5' | ~7.20 (d) | ~127.2 |

| Aromatic C-4' (Quaternary) | - | ~142.0 |

| Aromatic -CH₃ | ~2.40 (s) | ~21.3 |

| Piperidine C-2/C-6 | ~3.0-4.5 (m, broad) | ~42.5 |

| Piperidine C-3/C-5 | ~1.5-2.2 (m, broad) | ~32.0 |

| Piperidine C-4 | ~2.8-3.2 (m) | ~49.8 |

| -NH₂ | ~1.6 (br s) | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on solvent and experimental conditions. sigmaaldrich.comwashington.edu

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the ¹H and ¹³C signals and for establishing the connectivity and spatial relationships between atoms. researchgate.netharvard.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the vicinally coupled protons on the piperidine ring (e.g., H2 with H3, H4 with H3/H5), confirming their connectivity. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comsdsu.edunih.gov It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the aromatic proton signals at ~7.35 ppm would correlate with the carbon signal at ~129.5 ppm, assigning it as C2'/C6'.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edunih.gov This is crucial for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations would include the correlation from the methyl protons (~2.40 ppm) to the aromatic carbons C3'/C5' and C4', and from the piperidine H2/H6 protons to the amide carbonyl carbon (~170.5 ppm), unequivocally linking the benzoyl group to the piperidine nitrogen.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions from polar bonds. For this compound, the most prominent band would be the strong amide C=O stretching vibration, expected around 1630-1650 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region, while N-H bending would be observed near 1600 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. Aliphatic C-H stretching from the piperidine and methyl groups would be located in the 2850-3000 cm⁻¹ region. vscht.cznih.gov

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations. irdg.orgchemicalbook.com The aromatic ring vibrations, especially the symmetric "ring breathing" mode, would give a strong signal. The C-C bonds of the piperidine skeleton and the C-N bonds would also be Raman active. The C=O stretch is also observable in the Raman spectrum, complementing the FT-IR data.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Amine) | ~3400, ~3330 | Weak | Medium |

| Aromatic C-H Stretch | ~3050 | ~3050 | Medium-Strong |

| Aliphatic C-H Stretch | 2850-2980 | 2850-2980 | Strong |

| Amide C=O Stretch | ~1635 | ~1635 | Very Strong (IR), Medium (Raman) |

| N-H Bend (Amine) | ~1600 | Weak | Medium |

| Aromatic C=C Stretch | ~1590, ~1480 | ~1590, ~1480 | Medium-Strong |

| CH₂ Scissoring | ~1450 | ~1450 | Medium |

| C-N Stretch | 1100-1300 | 1100-1300 | Medium |

Note: Predicted frequencies are based on characteristic group frequencies for similar compounds. esisresearch.orgscispace.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that confirm the molecular structure.

For this compound (C₁₃H₁₈N₂O), the calculated exact mass is 218.1419 Da. HRMS analysis would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is within a few parts per million (ppm) of the theoretical value of 219.1497.

The fragmentation of [M+H]⁺ would likely proceed through several key pathways:

Alpha-cleavage: The piperidine ring is prone to alpha-cleavage adjacent to the nitrogen atom.

Amide Bond Cleavage: Scission of the amide bond can occur, leading to the formation of the 4-methylbenzoyl cation (m/z 119) or the 4-aminopiperidine (B84694) fragment.

Loss of Ammonia: The primary amine at the C4 position can be lost as ammonia (NH₃) following ring opening or rearrangement.

A plausible fragmentation pathway would involve the formation of the 4-methylbenzoyl cation (C₈H₇O⁺, m/z 119.0497) as a prominent peak, which is a characteristic fragment for p-toluoyl derivatives. Another key fragmentation could involve cleavage of the piperidine ring, yielding ions that help to confirm the substitution pattern. miamioh.edu

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and torsional angles. mdpi.commdpi.com While the crystal structure for this compound itself is not publicly available, the structure of the closely related derivative, 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, provides significant insight. amanote.comamanote.com

Based on this related structure, the following features can be anticipated for this compound:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation.

Substituent Orientation: The 4-amino group would likely occupy an equatorial position to minimize steric hindrance. The 1-(4-methylbenzoyl) group will be attached to the nitrogen atom, and the planarity of the amide bond will influence the local geometry.

Amide Bond Geometry: The amide C-N bond will exhibit partial double-bond character, resulting in a planar arrangement of the C(O)-N-C₂ atoms.

Crystal Packing: In the solid state, intermolecular hydrogen bonds involving the primary amine (N-H···O=C or N-H···N) are expected to play a crucial role in stabilizing the crystal lattice, forming chains or sheets of molecules.

Chiroptical Spectroscopy (ORD/VCD) for Absolute Configuration Determination (if applicable for chiral derivatives)

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules. nih.gov this compound is an achiral molecule and therefore does not exhibit a VCD or ORD spectrum.

However, these techniques would be indispensable for the analysis of its chiral derivatives. For instance, if a substituent were introduced on the piperidine ring at a position other than C4 (e.g., at C2 or C3), or if the amine nitrogen were part of a chiral substituent, a stereocenter would be created. In such cases, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, would be a powerful tool. By comparing the experimental VCD spectrum of a chiral derivative with the spectrum calculated for a specific enantiomer (e.g., the R or S configuration) using Density Functional Theory (DFT), the absolute configuration of the molecule in solution can be unambiguously determined.

Computational Chemistry and Theoretical Investigations of 1 4 Methylbenzoyl 4 Piperidinamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution and energy, which dictates the molecule's geometry, reactivity, and spectroscopic characteristics. nih.govnih.gov

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. nih.govnih.gov For derivatives of piperidine (B6355638), DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G+(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net While specific optimized geometry data for 1-(4-Methylbenzoyl)-4-piperidinamine (B2989672) is not publicly available, studies on analogous structures, such as (E)-1-benzyl-N-(4-fluorobenzylidene)piperidin-4-amine, reveal that the piperidine ring typically adopts a stable chair conformation. researchgate.net Theoretical calculations for similar molecules have shown excellent correlation with experimental data obtained from X-ray crystallography, validating the accuracy of the computational models. researchgate.net Distortions in bond lengths and angles from ideal values can often be attributed to steric hindrance and the delocalization of π-electrons within the aromatic and amide groups. researchgate.net

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Chemical Stability

Frontier Molecular Orbital (FMO) theory is crucial for analyzing chemical reactivity and stability. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For similar heterocyclic compounds, DFT calculations have been used to determine these energy levels. For instance, a study on a triazine derivative calculated a HOMO-LUMO gap of 5.6015 eV, indicating significant kinetic stability. researchgate.net In many N-substituted piperidines, the HOMO is often localized on the electron-rich aromatic portions of the molecule, while the LUMO is distributed across other regions, and the energy gap demonstrates that charge transfer occurs within the molecule. nih.govscispace.com

Table 1: Representative Frontier Molecular Orbital Data for Similar Heterocyclic Systems

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication |

|---|---|---|---|---|

| Triarylamine Dyes | -5.34 to -4.82 | Varies | Tunable | Reactivity can be modified by substituents. scispace.com |

| Piperidine Derivative | - | - | 4.2140 | Indicates molecular stability. nanobioletters.com |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. nanobioletters.com

For molecules containing amide and amine functionalities, the oxygen atom of the carbonyl group and the nitrogen of the amine group are typically regions of high electron density (negative potential). researchgate.net The hydrogen atoms of the amine group and those attached to the aromatic ring often exhibit positive electrostatic potential. nanobioletters.com This analysis is vital for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the movement and conformational flexibility of molecules over time. nih.gov These simulations model the physical motions of atoms and molecules, offering a dynamic picture of how a compound like this compound might behave in a biological environment, such as near a protein or in a lipid membrane. mdpi.commdpi.com

For related piperidine derivatives, MD simulations of up to 200 nanoseconds have been used to validate the stability of ligand-protein complexes derived from docking studies. nih.govmdpi.com Key metrics such as the root-mean-square deviation (RMSD) are monitored to assess whether the complex reaches a stable equilibrium. mdpi.com These simulations can reveal significant conformational changes in both the ligand and its target protein, highlighting flexible domains and the stability of key interactions over time. mdpi.com

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. dntb.gov.ua The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, appearing in ligands for a wide range of receptors. nih.gov

Studies on structurally related 4-aminopiperidine (B84694) derivatives have used molecular docking to predict their binding affinity to various targets, including enzymes and receptors. dntb.gov.uaacs.org For example, docking studies on piperidine derivatives have identified potential inhibitors for targets like acetylcholinesterase and butyrylcholinesterase, with calculated binding energies indicating favorable interactions. dntb.gov.ua A docking study of a piperidine compound with acetylcholinesterase (PDB: 4M0E) showed a binding score of -7.105 kcal/mol. dntb.gov.ua The interactions typically involve hydrogen bonds with key amino acid residues (like Serine 119 in Cytochrome P450 enzymes) and hydrophobic interactions within the binding pocket. researchgate.netacs.org

Table 2: Example of Molecular Docking Results for Piperidine-based Compounds

| Ligand Class | Protein Target (PDB ID) | Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Piperidine Derivative | Acetylcholinesterase (4M0E) | -7.105 | Not Specified. dntb.gov.ua |

| Piperidine Derivative | Butyrylcholinesterase (6SAM) | -7.784 | Not Specified. dntb.gov.ua |

| Benzimidazole Derivative | SARS-CoV-2 Mpro (6LU7) | -8.5 | Cys145, His41, Met165. nih.gov |

Structure-Activity Relationship (SAR) Modeling via QSAR and Cheminformatics Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models use statistical methods to identify the physicochemical properties and structural features (descriptors) that govern the activity of the compounds. nih.gov

For 4-aminopiperidine derivatives, SAR analysis has revealed that the nature of the substituents on both the piperidine nitrogen and the 4-amino group is critical for biological activity. mdpi.com For instance, in one study on antifungal agents, combining a benzyl (B1604629) group at the piperidine nitrogen with a long alkyl chain at the 4-amino group was found to be highly beneficial for activity. mdpi.com QSAR models are often developed using multiple linear regression or artificial neural networks, yielding equations that can predict the activity of new, unsynthesized compounds. nih.govnih.gov A successful QSAR model for anticancer agents showed a high correlation coefficient (r² > 0.9), indicating strong predictive power. nih.gov These models provide a rational basis for designing more potent and selective molecules. researchgate.net

Predictive Modeling of Synthetic Accessibility and Reaction Pathways

The synthesis of novel chemical entities is a cornerstone of pharmaceutical and materials science research. However, the practical feasibility of synthesizing a computationally designed molecule is a significant hurdle. Predictive modeling, leveraging computational chemistry, has emerged as a critical tool to assess the synthetic accessibility (SA) and to explore potential reaction pathways for a target molecule like this compound before committing resources to laboratory synthesis. These predictive models analyze the molecular structure to forecast the complexity and potential success of its synthesis.

A key aspect of this predictive effort is the generation of a synthetic accessibility score. This score is often derived from a combination of fragment analysis and complexity assessment. The molecule is deconstructed into fragments, and their prevalence in commercially available chemical databases is analyzed. A higher prevalence of fragments suggests easier access to starting materials. The complexity of the molecule is also evaluated based on factors such as the number of stereocenters, rings, and non-standard atom connections. For this compound, the SA score would be influenced by the commonality of the 4-methylbenzoyl and 4-aminopiperidine moieties.

Retrosynthesis analysis is another powerful computational technique used to predict reaction pathways. This method involves recursively breaking down the target molecule into simpler precursors. By applying a set of known chemical transformations in reverse, a "retrosynthetic tree" is constructed, with each branch representing a potential synthetic route. The starting materials, or "leaves" of the tree, are then checked for commercial availability. For this compound, a primary retrosynthetic disconnection would likely occur at the amide bond, suggesting a reaction between a derivative of 4-methylbenzoic acid and 4-aminopiperidine.

The table below illustrates a hypothetical retrosynthetic analysis for this compound, showcasing potential precursors and the corresponding synthetic reactions.

| Target Molecule | Retrosynthetic Disconnection | Precursor 1 | Precursor 2 | Proposed Reaction |

| This compound | Amide bond | 4-Methylbenzoyl chloride | 4-Aminopiperidine | Acylation |

| This compound | Amide bond | 4-Methylbenzoic acid | 4-Aminopiperidine | Amide coupling (e.g., using DCC, HATU) |

The following table presents a hypothetical comparison of two potential reaction pathways for the synthesis of this compound, based on computational predictions of their reaction conditions and yields.

| Pathway | Reactant A | Reactant B | Coupling Agent/Catalyst | Solvent | Predicted Temperature (°C) | Predicted Yield (%) |

| 1 | 4-Methylbenzoyl chloride | 4-Aminopiperidine | Triethylamine (B128534) | Dichloromethane (B109758) | 0-25 | 85-95 |

| 2 | 4-Methylbenzoic acid | 4-Aminopiperidine | HATU | Dimethylformamide | 25 | 80-90 |

It is important to note that these predictive models are not infallible and serve as a guide to aid the synthetic chemist. The actual outcome of a synthesis can be influenced by a multitude of factors not fully captured by current computational models. Nevertheless, the use of predictive modeling for synthetic accessibility and reaction pathway analysis significantly streamlines the process of chemical synthesis, reducing the trial-and-error inherent in traditional approaches and accelerating the discovery of new molecules.

Mechanistic Studies of Chemical Reactivity and Transformations of 1 4 Methylbenzoyl 4 Piperidinamine

Investigation of N-Acyl Cleavage and Formation Mechanisms

The formation and cleavage of the N-acyl bond in 1-(4-Methylbenzoyl)-4-piperidinamine (B2989672) are fundamental transformations. The N-acylation of 4-aminopiperidine (B84694) with a 4-methylbenzoyl derivative, such as 4-methylbenzoyl chloride, proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine (B6355638) nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) yields the final N-acylated product. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

The cleavage of the N-acyl bond, a hydrolysis reaction, is also of significant interest. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the piperidine moiety lead to the formation of 4-methylbenzoic acid and the 4-aminopiperidinium ion.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate then collapses, with the piperidine amide anion acting as a leaving group, which is subsequently protonated by the solvent. The rate of both acidic and basic hydrolysis can be influenced by steric and electronic factors of the acyl group.

Studies on the hydrolysis of related N-acylpiperidines have shown that the stability of the amide bond is significant, often requiring forcing conditions for cleavage. nih.gov However, the presence of neighboring functional groups can sometimes assist in the cleavage process. nih.gov

Table 1: General Conditions for N-Acyl Cleavage and Formation

| Transformation | Reagents and Conditions | Mechanism |

| N-Acylation | 4-Methylbenzoyl chloride, Base (e.g., triethylamine (B128534), pyridine), Aprotic solvent (e.g., dichloromethane (B109758), THF) | Nucleophilic Acyl Substitution |

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water, Heat | Acid-catalyzed Nucleophilic Acyl Substitution |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Water/Alcohol, Heat | Base-catalyzed Nucleophilic Acyl Substitution |

Reactivity of the Piperidine Ring under Various Conditions

The N-acyl group in this compound significantly influences the reactivity of the piperidine ring. The electron-withdrawing nature of the benzoyl group reduces the electron density on the piperidine nitrogen, making it less nucleophilic and basic compared to a non-acylated piperidine. This deactivation also affects the reactivity of the C-H bonds of the piperidine ring.

Oxidation of N-acylpiperidines can lead to the formation of various products, depending on the oxidant and reaction conditions. For instance, oxidation at the carbon alpha to the nitrogen can lead to the formation of N-acyliminium ions. nih.gov These reactive intermediates can be trapped by nucleophiles, allowing for the introduction of substituents at the C2 position of the piperidine ring. nih.gov The oxidation of N-acylpiperidines to the corresponding lactams (2-piperidones) has also been reported using various catalytic systems. osti.gov

Electrophilic addition to the piperidine ring itself is generally difficult due to its saturated nature. However, the generation of an N-acyliminium ion can be considered a form of electrophilic activation. nih.gov Reactions involving radical intermediates can also lead to functionalization of the piperidine ring.

Table 2: Representative Reactions of the N-Acyl Piperidine Ring

| Reaction Type | Reagents | Potential Products |

| Oxidation (α-functionalization) | Oxidizing agents (e.g., hypervalent iodine reagents) | N-acyliminium ions, 2-substituted piperidines |

| Oxidation (Lactam formation) | Catalytic systems (e.g., Au/CeO₂) | N-(4-methylbenzoyl)-2-piperidone |

Role of the 4-Amino Group in Further Chemical Transformations

The primary amino group at the 4-position of the piperidine ring is a key site for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. This amino group can readily undergo various reactions typical of primary amines.

Acylation and Sulfonylation: The 4-amino group can be acylated with various acid chlorides or anhydrides to form diamides. Similarly, it can react with sulfonyl chlorides to yield sulfonamides. These reactions typically proceed under basic conditions to neutralize the acid byproduct.

Alkylation: The 4-amino group can be alkylated using alkyl halides or through reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org

Derivatization for Analytical Purposes: The primary amino group can be derivatized with various reagents to facilitate analysis, for example, by introducing a chromophore or a fluorophore. researchgate.netnih.govnih.gov Reagents like benzaldehyde (B42025) or fluorogenic benzofurazan (B1196253) reagents can be used for this purpose. researchgate.netnih.gov

Formation of Heterocycles: The 4-amino group can serve as a nucleophile in reactions to form fused or spiro-heterocyclic systems. For instance, reaction with appropriate bifunctional electrophiles could lead to the construction of new ring systems attached at the 4-position of the piperidine.

Table 3: Common Transformations of the 4-Amino Group

| Reaction Type | Reagents | Product Type |

| Acylation | Acid chloride/anhydride, Base | Amide |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |

| Derivatization | Benzaldehyde, Fluorogenic reagents | Imine, Fluorescent adduct |

Catalytic Applications and Mechanistic Insights in Organic Synthesis

While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential uses in catalysis. The presence of both a piperidine nitrogen and a 4-amino group allows it to act as a bidentate ligand for metal catalysts. The nature of the N-benzoyl group can be tuned to modulate the electronic properties and steric environment of the metal center.

Piperidine derivatives are known to be effective organocatalysts in various transformations. For example, chiral piperidines have been used in asymmetric synthesis. The 4-amino group in this compound could also participate in catalysis, for instance, by acting as a hydrogen bond donor or a general base.

In the context of metal-catalyzed reactions, the compound could potentially be used as a ligand in cross-coupling reactions, hydrogenations, or other transformations where nitrogen-based ligands are employed. The mechanism of catalysis would depend on the specific reaction and the metal center involved. Generally, the ligand would coordinate to the metal, influencing its reactivity and selectivity through steric and electronic effects. For instance, in a hypothetical cross-coupling reaction, the ligand could facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Furthermore, derivatives of 4-aminopiperidine have been explored for their potential as catalysts. For example, 4-aminopyridine (B3432731) and its derivatives are well-known nucleophilic catalysts for acylation reactions. figshare.comnih.govresearchgate.net The catalytic cycle typically involves the formation of a highly reactive N-acylpyridinium intermediate. researchgate.net While the piperidine nitrogen in the title compound is acylated, the 4-amino group could potentially exhibit some catalytic activity, although likely different from that of 4-aminopyridine due to the different electronic environment.

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 1 4 Methylbenzoyl 4 Piperidinamine and Its Analogs

Target Identification and Engagement Studies

The initial steps in characterizing a compound's pharmacological profile involve identifying its molecular targets. For N-benzoyl piperidine (B6355638) analogs, these studies have centered on receptor binding and enzyme inhibition assays to determine their affinity and specificity.

Receptor Binding Assays (e.g., Monoamine Transporters, Chemokine Receptors)

While direct binding data for 1-(4-Methylbenzoyl)-4-piperidinamine (B2989672) on monoamine transporters is not extensively documented in publicly available literature, studies on structurally related analogs provide significant insights. Substituted 4-aminopiperidine (B84694) derivatives have been identified as having a high affinity and selectivity for the human dopamine (B1211576) D4 receptor. nih.gov For instance, compounds such as 3-ethoxy-N-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-2-pyridinylamine (U-99363E) and its 3-isopropoxy analog (U-101958) demonstrated high affinity for the D4 receptor with Ki values of 2.2 nM and 1.4 nM, respectively. nih.gov These compounds showed over 100-fold lower affinity for the dopamine D2 receptor and other adrenergic and serotonergic receptors, highlighting the potential for D4-selective targeting within this chemical class. nih.gov

Furthermore, research into N-benzylpiperidine derivatives has revealed potent antagonism at the CC chemokine receptor-3 (CCR3). acs.org An N-(alkyl)benzylpiperidine core was identified as a crucial pharmacophore for selective CCR3 antagonists. acs.org Eosinophils, which are key cells in inflammatory diseases like asthma, express high levels of CCR3. acs.org

Analogs based on the N-benzyl piperidine scaffold have also shown high affinity for sigma-1 (σ1) receptors, which are implicated in various neurological processes. csic.esnih.govresearchgate.net For example, a derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, exhibited a Ki of 1.45 nM for the human σ1 receptor, with 290-fold selectivity over the σ2 subtype. researchgate.net The length of the alkylamino linker connecting the piperidine ring to a pyridine (B92270) system was found to be critical for σ1 receptor affinity. csic.es

Table 1: Receptor Binding Affinities of Selected Piperidine Analogs

| Compound/Analog | Target Receptor | Binding Affinity (Ki) | Source(s) |

| U-99363E | Dopamine D4 | 2.2 nM | nih.gov |

| U-101958 | Dopamine D4 | 1.4 nM | nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 (σ1) | 1.45 nM | researchgate.net |

Enzyme Inhibition Profiling (e.g., Glutaminyl Cyclase, Phosphodiesterase)

The N-benzoyl piperidine scaffold has been investigated for its ability to inhibit various enzymes, revealing potential therapeutic applications.

Glutaminyl Cyclase (QC): Secretory glutaminyl cyclase (sQC) is an enzyme implicated in Alzheimer's disease through its role in forming neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ). nih.govmdpi.com Inhibition of sQC is therefore an attractive therapeutic strategy. A study employing pharmacophore-assisted virtual screening identified a novel sQC inhibitor with a piperidine-4-carboxamide moiety, a close structural relative to the 4-aminopiperidine core. nih.gov This compound, Cpd-41, displayed an IC₅₀ value of 34 μM, establishing the piperidine carboxamide scaffold as a viable starting point for developing high-affinity sQC inhibitors. nih.govsigmaaldrich.com

Acetylcholinesterase (AChE): Other analogs have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme central to cholinergic neurotransmission and a target in Alzheimer's therapy. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-AChE activity. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC₅₀ of 0.56 nM for AChE. nih.gov This compound demonstrated an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE), indicating high selectivity. nih.gov

Phosphodiesterase (PDE): While specific data on this compound is limited, the broader class of piperidine-containing compounds has been explored for phosphodiesterase (PDE) inhibition, particularly PDE4. PDE4 inhibitors are known to have anti-inflammatory effects. gov.bc.ca

Table 2: Enzyme Inhibition Data for Piperidine Analogs

| Compound/Analog | Target Enzyme | Inhibition (IC₅₀) | Source(s) |

| Cpd-41 (piperidine-4-carboxamide moiety) | Secretory Glutaminyl Cyclase (sQC) | 34 µM | nih.govsigmaaldrich.com |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | Acetylcholinesterase (AChE) | 0.56 nM | nih.gov |

In Vitro Functional Assays and Cellular Pathway Modulation

Following target identification, functional assays in cellular models are used to understand the biological consequences of target engagement. For this compound and its analogs, these studies have explored antimicrobial, anti-inflammatory, and cytotoxic activities.

Antimicrobial Activity (Antibacterial, Antifungal) Against Specific Strains

The piperidine core is a feature of many compounds screened for antimicrobial properties. Studies on various piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.netnih.gov For example, certain piperidine derivatives were active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.comresearchgate.net In one study, a synthesized piperidine derivative showed good activity against S. aureus when compared to the standard drug chloramphenicol. biointerfaceresearch.com

Other research on halogenated benzene (B151609) derivatives substituted with piperidine showed that compounds inhibited the growth of S. aureus, Bacillus subtilis (Gram-positive), Yersinia enterocolitica, E. coli, Klebsiella pneumoniae (Gram-negative), and the fungus Candida albicans with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 512 µg/ml. nih.gov However, some piperidine derivatives have shown no significant activity against certain fungal species like Fusarium verticilliodes and Penicillium digitatium. academicjournals.org

Table 3: Antimicrobial Activity of Selected Piperidine Analogs

| Analog Class | Test Organism | Activity Metric (MIC) | Source(s) |

| Piperidine-substituted halogenobenzenes | Staphylococcus aureus | 32–512 µg/ml | nih.gov |

| Piperidine-substituted halogenobenzenes | Bacillus subtilis | 32–512 µg/ml | nih.gov |

| Piperidine-substituted halogenobenzenes | Escherichia coli | 32–512 µg/ml | nih.gov |

| Piperidine-substituted halogenobenzenes | Candida albicans | 32–512 µg/ml | nih.gov |

Anti-Inflammatory Mechanisms in Cell-Based Models

The anti-inflammatory potential of piperidine analogs has been demonstrated in several studies. A series of 1-aroyl-4-(m-aminomethylphenyl)piperidine derivatives were identified as low molecular weight inhibitors of tryptase, a serine protease released from mast cells that contributes to the inflammatory response in conditions like asthma. tandfonline.com

N-acyl-N-phenyl ureas of substituted piperidines have also been evaluated for their anti-inflammatory properties. nih.gov Several of these compounds exhibited anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in rat models. nih.gov This suggests that compounds based on the N-acyl piperidine scaffold can effectively modulate inflammatory pathways. The mechanism for related compounds has been linked to the inhibition of enzymes like cyclooxygenase (COX), which are central to the production of inflammatory prostaglandins. mdpi.com

Anti-Cancer or Cytotoxic Activity in Cell Lines

A significant body of research has focused on the cytotoxic effects of N-aroyl and N-acyl piperidine derivatives against various cancer cell lines. Novel N-aroyl-α,β-unsaturated piperidones displayed potent cytotoxicity against a panel of human cancer cell lines, including SK-BR-3 (breast), PG-BE1 (lung), NCI-H460 (lung), and MIA PaCa-2 (pancreas), with many IC₅₀ values below 5 µM. nih.gov

Similarly, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share the N-benzoyl structural element, showed significant growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines. researchgate.net N-(piperidine-4-yl)benzamide derivatives have also been investigated, with one compound, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide, showing high potency against the HepG2 liver cancer cell line with an IC₅₀ of 0.25 µM. researchgate.net This compound was found to induce cell cycle arrest in a p53/p21-dependent manner. researchgate.net Another study on 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs reported submicromolar CC₅₀ values against HSC-2, HSC-4, and HL-60 cancer cell lines, demonstrating selective toxicity for malignant cells over normal cell lines. nih.gov

Table 4: Cytotoxic Activity of Selected N-Aroyl Piperidine/Piperazine (B1678402) Analogs

| Compound/Analog Class | Cancer Cell Line | Activity Metric (IC₅₀/CC₅₀) | Source(s) |

| N-aroyl-α,β-unsaturated piperidones | SK-BR-3 (Breast) | < 5 µM | nih.gov |

| N-aroyl-α,β-unsaturated piperidones | NCI-H460 (Lung) | < 5 µM | nih.gov |

| N-aroyl-α,β-unsaturated piperidones | MIA PaCa-2 (Pancreas) | < 5 µM | nih.gov |

| 1-Acryloyl-3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 (Oral, Leukemia) | Submicromolar | nih.gov |

| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 (Liver) | 0.25 µM | researchgate.net |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Various (Liver, Breast, Colon, etc.) | Micromolar range | researchgate.net |

Antiplasmodial Activity in Parasite Cultures

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel antimalarial agents. The piperidine scaffold is a common motif in many biologically active compounds, and its derivatives have shown promise in this area.

Recent studies have explored the antiplasmodial potential of N-benzoyl piperidine analogs. A series of N-benzoyl piperidine dispiro-1,2,4,5-tetraoxane analogues demonstrated significant in vitro activity against P. falciparum. nih.govacs.orgnih.gov These compounds exhibited antiplasmodial activity in the nanomolar range, with IC₅₀ values ranging from 6.35 to 44.65 nM. nih.govacs.org For comparison, the standard antimalarial drug artemisinin (B1665778) has an IC₅₀ value of 5.97 nM. nih.gov The most potent compounds in this series were tetraoxanes 3d and 3u, with IC₅₀ values of 7.28 and 6.35 nM, respectively. nih.gov The high activity of these analogs is attributed to the lipophilic nature of the adamantylidene group. nih.gov

Furthermore, a library of 1,4-disubstituted piperidine derivatives was synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. researchgate.net Several of these compounds displayed potent activity, with IC₅₀ values in the nanomolar range, comparable to that of chloroquine. researchgate.net

Table 1: Antiplasmodial Activity of N-Benzoyl Piperidine Analogs

| Compound | Target Organism | IC₅₀ (nM) | Reference |

| Analogue 3d | Plasmodium falciparum | 7.28 | nih.gov |

| Analogue 3u | Plasmodium falciparum | 6.35 | nih.gov |

| Artemisinin (Standard) | Plasmodium falciparum | 5.97 | nih.gov |

This table presents data on analogs of this compound.

Efflux Pump Inhibition in Bacterial Systems

Bacterial efflux pumps are a significant mechanism of multidrug resistance (MDR), as they actively extrude antibiotics from the bacterial cell. Inhibitors of these pumps can restore the efficacy of existing antibiotics. The piperidine moiety is a key structural feature in several known efflux pump inhibitors (EPIs).

Piperine (B192125), an alkaloid containing a piperidine ring, and its synthetic analogs have been identified as potent inhibitors of the NorA efflux pump in Staphylococcus aureus. nih.govnih.govresearchgate.net In one study, 38 piperine analogs were synthesized, with 25 showing significant EPI activity. nih.gov The inhibitory mechanism was confirmed through an efflux inhibition assay using ethidium (B1194527) bromide as a NorA substrate. nih.gov Another study evaluated a library of 200 piperine-derived compounds and identified three analogs—SK-20, SK-56, and SK-29—as the most potent inhibitors of the NorA efflux pump. nih.gov These compounds acted synergistically with ciprofloxacin (B1669076), significantly enhancing its activity against both NorA-overexpressing and wild-type S. aureus strains. nih.gov

The broad-spectrum EPI, Phe-Arg β-naphthylamide (PAβN), which also contains a piperidine-like structure, has been shown to inhibit RND-type efflux pumps in Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. mdpi.comunica.it PAβN can potentiate the activity of various antibiotics, including fluoroquinolones and macrolides. mdpi.com

Table 2: Efflux Pump Inhibitory Activity of Piperidine Analogs

| Compound/Analog | Target Efflux Pump | Bacterial Strain | Activity | Reference |

| Piperine Analogs | NorA | Staphylococcus aureus | Potentiation of ciprofloxacin activity | nih.govnih.gov |

| SK-20, SK-56, SK-29 | NorA | Staphylococcus aureus SA 1199B | Potent inhibitors, synergistic with ciprofloxacin | nih.gov |

| Phe-Arg β-naphthylamide (PAβN) | RND-type pumps | Pseudomonas aeruginosa, Escherichia coli | Broad-spectrum inhibition, potentiates multiple antibiotics | mdpi.com |

This table presents data on analogs of this compound.

Mechanistic Analysis of Observed Biological Effects (e.g., Molecular Targets, Signaling Pathways)

The precise molecular targets and signaling pathways for this compound have not been specifically elucidated. However, studies on its analogs provide valuable insights into potential mechanisms of action.

In the context of antiplasmodial activity, molecular docking studies of N-benzoyl piperidine tetraoxane (B8471865) analogs suggest that they bind to the active site of falcipain-2, a crucial cysteine protease in P. falciparum. nih.govacs.orgresearchgate.net The binding is characterized by hydrogen bonding and hydrophobic interactions, which are considered key determinants of their efficacy. nih.govacs.orgresearchgate.net Falcipain-2 is involved in the degradation of hemoglobin, a vital process for parasite survival, making it an attractive drug target.

Regarding efflux pump inhibition, piperine and its analogs are believed to act as competitive inhibitors of the NorA efflux pump in S. aureus. nih.gov This suggests that they bind to the same site as the antibiotic substrates, thereby preventing their extrusion. For the RND-type efflux pumps in Gram-negative bacteria, inhibitors like PAβN are thought to bind to the drug-binding pocket of the transporter protein, such as AcrB in E. coli, allosterically preventing the functional catalytic cycle of the pump. unica.it

A study on a compound containing the 1-(4-methylbenzoyl)piperidin-4-yl moiety, specifically 4-(3-Methyl-5-(1-(4-methylbenzoyl)piperidin-4-yl)-1H-pyrazol-1-yl), investigated its role as a soluble epoxide hydrolase (sEH) inhibitor. researchgate.net While not directly related to antiplasmodial or efflux pump activity, this finding indicates that the 1-(4-methylbenzoyl)piperidine scaffold can interact with enzymatic targets, suggesting a potential for broader biological activity.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating 1-(4-Methylbenzoyl)-4-piperidinamine (B2989672) from reaction byproducts, starting materials, and degradation products. High-performance liquid chromatography and gas chromatography are the principal techniques used for these purposes.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and quantifying this compound due to its high resolution and sensitivity. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

The method's effectiveness hinges on the selection of appropriate conditions, including the mobile phase composition, flow rate, and column temperature. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile wiley-vch.de. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of compounds with varying polarities.

Advanced detection methods enhance the analytical capabilities. A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this compound due to the presence of the chromophoric benzoyl group. For more rigorous identification and in the absence of reference standards, HPLC coupled with Mass Spectrometry (LC-MS) provides mass-to-charge ratio information, confirming the molecular weight of the parent compound and identifying impurities.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 5 µm particle size (4.6 x 250 mm) wiley-vch.de |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) wiley-vch.de |

| Mobile Phase B | Acetonitrile with 0.08% Trifluoroacetic Acid (TFA) wiley-vch.de |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 min (dependent on exact conditions) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound has limited volatility due to the presence of the polar primary amine group. Therefore, derivatization is necessary to increase its volatility and improve its chromatographic behavior.

A common derivatization strategy involves acylation of the primary amine with reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA). nih.govresearchgate.net This process replaces the active hydrogen on the amine with a nonpolar, bulky group, reducing intermolecular hydrogen bonding and allowing the compound to be readily vaporized in the GC inlet.

Once derivatized, the compound can be separated on a suitable GC column, such as a nonpolar or medium-polarity column (e.g., 100% trifluoropropyl methyl polysiloxane). nih.gov The coupled mass spectrometer fragments the eluted derivative in a predictable manner. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for unambiguous identification. Key fragments would be expected from the cleavage of the benzoyl group and the piperidine (B6355638) ring.

Table 2: GC-MS Analysis of Derivatized this compound

| Parameter | Description |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |

| Derivative Formed | N-(1-(4-methylbenzoyl)piperidin-4-yl)pentafluoropropanamide |

| GC Column | Rtx-200 (100% trifluoropropyl methyl polysiloxane), 30 m x 0.25 mm ID |

| Carrier Gas | Helium |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Expected m/z Fragments | Fragments corresponding to the 4-methylbenzoyl cation, the piperidine ring structure, and the pentafluoropropionyl group. |

Electrochemical Analysis for Redox Properties

Electrochemical analysis can provide insights into the redox properties of this compound, specifically its susceptibility to oxidation and reduction. Techniques like cyclic voltammetry (CV) are used to study the electrochemical behavior of molecules in solution. By applying a varying potential to an electrode in a solution containing the compound, one can observe the potentials at which oxidation and reduction events occur.

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Hypothetical Value |

| Solvent/Electrolyte | Acetonitrile / 0.1 M Tetrabutylammonium hexafluorophosphate |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Scan Rate | 100 mV/s |

| Oxidation Potential (Epa) | +1.2 V (vs. Ag/AgCl) |

| Reduction Potential (Epc) | -1.8 V (vs. Ag/AgCl) |

| Redox Behavior | Likely irreversible due to the complexity of the molecule |

Potentiometric Titration for pKa Determination and Ionization Behavior

Potentiometric titration is a fundamental and accurate method for determining the acid dissociation constant (pKa) of a molecule. nih.gov The pKa value is critical as it dictates the extent of a compound's ionization at a given pH, which in turn influences properties like solubility and membrane permeability. dergipark.org.tr For this compound, the most relevant pKa value corresponds to the protonation/deprotonation of the piperidine nitrogen.

The procedure involves dissolving a precise amount of the compound in a suitable solvent (often an aqueous medium) and titrating it with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). creative-bioarray.comnih.govwho.int A pH electrode monitors the change in pH as the titrant is added incrementally. The resulting titration curve (pH vs. volume of titrant) shows an inflection point, which corresponds to the point where half of the amine groups are protonated. dergipark.org.tr The pH at this half-equivalence point is equal to the pKa of the conjugate acid of the amine. This data is essential for predicting the compound's behavior in different pH environments, such as physiological conditions. nih.gov

Table 4: Example Potentiometric Titration for pKa Determination

| Step | Procedure |

| 1. Sample Preparation | A 0.01 M solution of this compound is prepared in deionized water. The ionic strength is kept constant with 0.1 M KCl. who.int |

| 2. Titration | The solution is titrated with a standardized 0.1 M HCl solution. creative-bioarray.com |

| 3. Data Collection | The pH of the solution is recorded after each addition of the titrant. |

| 4. Analysis | A titration curve is plotted (pH vs. volume of HCl added). |

| 5. pKa Determination | The pKa is determined from the pH value at the half-neutralization point on the curve. who.int |

| Expected pKa | Estimated to be in the range of 8.0 - 9.5 for the piperidine nitrogen. |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical synthesis of piperidine (B6355638) derivatives, including 1-(4-Methylbenzoyl)-4-piperidinamine (B2989672), has traditionally relied on methods that can be resource-intensive and generate significant waste. A key future direction is the development of more sustainable and environmentally friendly synthetic protocols.

Recent research into the synthesis of related piperidin-4-one derivatives has highlighted the potential of using green solvents. For instance, a deep eutectic solvent (DES) composed of glucose and urea (B33335) has been successfully employed as an inexpensive and effective reaction medium. researchgate.netmdpi.com This approach is considered an environmentally safe synthetic method, as glucose-urea DES does not leave harmful organic pollutants in the environment. mdpi.com The yields for various piperidin-4-one derivatives using this method ranged from 68% to 82%. researchgate.netmdpi.com Another eco-friendly method involves the use of a glucose-choline chloride deep eutectic solvent for the preparation of 2,6-diarylpiperidin-4-ones. researchgate.net

Furthermore, the development of reusable catalysts presents another avenue for enhancing sustainability. For example, a zinc-based heterogeneous catalyst (ZnO-CTAB nanocrystals) has been developed for the sustainable and eco-friendly synthesis of 1,4-disubstituted 1,2,3-triazoles, another class of nitrogen-containing heterocycles. researchgate.net This water-driven procedure is notable for being base-free and not requiring reducing agents or ligands, and the catalyst can be recovered and reused multiple times. researchgate.net The application of similar green chemistry principles and catalysts to the synthesis of this compound and its derivatives could significantly reduce the environmental footprint of their production.

Future research will likely focus on:

The use of biodegradable and recyclable solvents.

The development of highly efficient and reusable catalysts, potentially including biocatalysts.

One-pot synthesis strategies that reduce the number of reaction steps and purification processes.

Exploration of New Biological Targets and Therapeutic Applications (Pre-clinical, In Vitro)

While the full biological profile of this compound is still under investigation, research on related piperidine and piperazine (B1678402) derivatives has revealed a range of potential therapeutic applications. These findings provide a roadmap for future preclinical and in vitro studies on derivatives of this compound.

One promising area is in the development of monoamine oxidase (MAO) inhibitors . nih.govnih.govacgpubs.org MAO enzymes are significant targets for neurological disorders, and several studies have shown that piperazine and 1,2,4-triazole-piperazine hybrids exhibit potent and selective MAO-A inhibitory activity. nih.govnih.govacgpubs.org For example, a series of thiazolylhydrazine-piperazine derivatives were synthesized and evaluated, with some compounds showing significant MAO-A inhibition potencies. nih.govnih.gov Compound 3e from this series was identified as the most effective, with an IC50 value of 0.057 ± 0.002 µM, which is more potent than the reference inhibitors moclobemide (B1677376) and clorgiline. nih.govnih.gov Kinetic studies revealed a competitive and reversible inhibition type for this compound. nih.gov

Another potential application is as antioxidants . A study on novel 1,4-substituted piperidine derivatives found that cysteamine (B1669678) derivatives were effective antioxidants, capable of inhibiting lipid peroxidation and scavenging hydroxyl radicals. wikipedia.org The antioxidant activity was linked to the presence of a free SH group and appeared to be enhanced by increased lipophilicity. wikipedia.org

Future preclinical and in vitro research on this compound derivatives could focus on:

Screening for inhibitory activity against a broader range of enzymes and receptors implicated in neurological and other diseases.

Investigating the structure-activity relationships to optimize potency and selectivity for specific biological targets.

Exploring potential applications in areas such as oncology, inflammation, and infectious diseases, given the broad pharmacological activities observed in other piperidine derivatives. encyclopedia.pub

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and this technology is highly applicable to the future study of this compound derivatives. tandfonline.comijnrd.orgjmaterenvironsci.comatamanchemicals.com AI and ML can significantly accelerate the process of identifying promising drug candidates and optimizing their properties. jmaterenvironsci.com

Machine learning algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the properties of new, untested molecules. tandfonline.com This can be applied to:

Virtual Screening: Rapidly screening large virtual libraries of this compound derivatives to identify those with the highest probability of interacting with a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Analysis: Building predictive models that correlate the structural features of molecules with their biological activities. ijnrd.orgatamanchemicals.com This can guide the design of new derivatives with enhanced potency and selectivity.

De Novo Drug Design: Using generative models to design entirely new molecules with desired pharmacological profiles. jmaterenvironsci.com

ADME/T Prediction: In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties to identify candidates with favorable pharmacokinetic profiles early in the discovery process. atamanchemicals.com